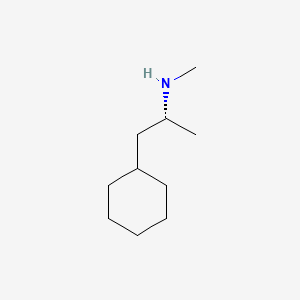
2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- is a complex organic compound with a unique structure that includes multiple hydroxyl, phenyl, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- typically involves multi-step organic reactions. The process begins with the preparation of the core tetraazatetradecanedioic acid structure, followed by the introduction of hydroxyl and phenyl groups through selective functionalization reactions. The final steps involve esterification to form the bis(phenylmethyl) ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the ester groups may produce diols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and other biomolecules. Its multiple functional groups make it a versatile tool for probing biological systems.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with various molecular targets may make it a candidate for drug development.
Industry
In industrial applications, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, the hydroxyl and phenyl groups may interact with enzymes or receptors, leading to changes in biological activity. The ester groups may also play a role in modulating the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)-
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12R)-
- 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9R,12S)-
Uniqueness
The uniqueness of 2,5,10,13-Tetraazatetradecanedioic acid, 7,8-dihydroxy-6,9-bis((4-hydroxyphenyl)methyl)-3,12-bis(1-methylethyl)-4,11-dioxo-, bis(phenylmethyl) ester, (3S,6S,7R,8R,9S,12S)- lies in its specific stereochemistry and functional group arrangement
Propiedades
| 152020-33-2 | |
Fórmula molecular |
C44H54N4O10 |
Peso molecular |
798.9 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-1,6-bis(4-hydroxyphenyl)-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C44H54N4O10/c1-27(2)37(47-43(55)57-25-31-11-7-5-8-12-31)41(53)45-35(23-29-15-19-33(49)20-16-29)39(51)40(52)36(24-30-17-21-34(50)22-18-30)46-42(54)38(28(3)4)48-44(56)58-26-32-13-9-6-10-14-32/h5-22,27-28,35-40,49-52H,23-26H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)/t35-,36-,37-,38-,39+,40+/m0/s1 |
Clave InChI |
ZHMWHURXFUBBNZ-RRUVMKMCSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)[C@H]([C@@H]([C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(C(C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




